2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Description
2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a cyclohexanecarboxylic acid derivative featuring a benzhydryl-substituted piperazine moiety. The compound combines a rigid cyclohexane backbone with a bulky benzhydryl group (diphenylmethyl), which likely enhances lipophilicity and modulates receptor-binding interactions. Such structural features are common in pharmaceuticals targeting central nervous system (CNS) receptors or antimicrobial agents due to the piperazine moiety’s versatility in forming hydrogen bonds and hydrophobic interactions .
Properties
IUPAC Name |
2-(4-benzhydrylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c28-24(21-13-7-8-14-22(21)25(29)30)27-17-15-26(16-18-27)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-23H,7-8,13-18H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQRTZDIRPPNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzhydryl piperazine: This step involves the reaction of benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.
Coupling with cyclohexanecarboxylic acid: The benzhydryl piperazine is then reacted with cyclohexanecarboxylic acid chloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of piperazine, including our compound of interest, exhibit anticonvulsant properties. For instance, research has shown that modifications to the piperazine structure can enhance efficacy against seizures. The synthesis of N-Mannich bases derived from related compounds has been explored, indicating potential pathways for developing new anticonvulsant medications .
Antidepressant Effects
The structural characteristics of 2-[(4-benzhydryl-1-piperazinyl)carbonyl]-1-cyclohexanecarboxylic acid suggest it may influence serotonin pathways, which are critical in mood regulation. Preliminary studies indicate that piperazine derivatives can act as serotonin reuptake inhibitors, potentially offering new avenues for treating depression .
Antitumor Activity
Compounds with piperazine scaffolds have shown promise in anticancer research. Studies indicate that certain piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific application of 2-[(4-benzhydryl-1-piperazinyl)carbonyl]-1-cyclohexanecarboxylic acid in this context is still under investigation but shows potential based on structural analogs .
Case Studies
Synthesis and Modification
The synthesis of 2-[(4-benzhydryl-1-piperazinyl)carbonyl]-1-cyclohexanecarboxylic acid involves several steps, including the formation of the piperazine ring and subsequent functionalization to introduce the carboxylic acid group. Techniques such as gas chromatography-mass spectrometry (GC-MS) and X-ray crystallography are often utilized to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of 2-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substituents on the piperazine ring, cyclohexane conformation (cis/trans), and functional group variations. Below is a detailed comparison:
Substituent Variations on the Piperazine Ring
- 6-[(4-PHENYLPIPERAZINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID (CAS 419558-95-5): Structure: Features a phenyl group on the piperazine ring instead of benzhydryl. Molecular weight = 314.4 g/mol . Applications: Used as a synthetic intermediate in bioactive molecule development .
- Compounds 5j–5m (Quinolone Derivatives): Structure: Piperazine rings substituted with sulfonyl groups (e.g., 4-chlorobenzenesulfonyl, 4-trifluoromethoxybenzenesulfonyl). Synthesis: Yields 76–80% via nucleophilic substitution reactions . Activity: Demonstrated antibacterial properties, with trifluoromethyl groups enhancing potency against Gram-negative bacteria .
Cyclohexane Conformational Isomers
Cis-2-(4-Chlorobenzoyl)cyclohexanecarboxylic Acid (CAS 52240-18-3) :
Trans-2-(2-Thiophenecarbonyl)-1-Cyclohexanecarboxylic Acid (CAS 212757-11-4) :
Functional Group Modifications
- 2-{[4-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}cyclohexanecarboxylic Acid :
Data Table: Key Properties of Structural Analogs
*Estimated based on structural formula.
Research Findings and Implications
- Benzhydryl vs. Phenyl Groups : The benzhydryl group’s bulkiness may enhance binding to hydrophobic pockets in receptors but reduce aqueous solubility. In contrast, phenyl-substituted analogs (e.g., CAS 419558-95-5) are more synthetically accessible .
- Synthesis Efficiency : Piperazine sulfonyl derivatives (e.g., 5j–5m) achieve yields >75%, suggesting robust synthetic routes for benzhydryl analogs .
- Conformational Effects : Cis-cyclohexane derivatives (e.g., CAS 52240-18-3) exhibit higher crystallinity and thermal stability, which are advantageous for formulation .
Biological Activity
The compound 2-[(4-benzhydryl-piperazino)carbonyl]-1-cyclohexanecarboxylic acid is a member of a class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C_{20}H_{24}N_{2}O_{3}
- Molecular Weight : 336.42 g/mol
- Functional Groups : It contains a piperazine ring, a carbonyl group, and a cyclohexanecarboxylic acid moiety.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Histone Deacetylase (HDAC) Inhibition : Compounds with piperazine linkages have been shown to inhibit HDAC activity, which is crucial in regulating gene expression and has implications in cancer therapy .
- Neurotransmitter Modulation : The piperazine moiety is known to interact with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways, which may be relevant in treating psychiatric disorders .
In Vitro Studies
In vitro studies have demonstrated that 2-[(4-benzhydryl-piperazino)carbonyl]-1-cyclohexanecarboxylic acid exhibits significant inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of DGAT1 (Diacylglycerol O-acyltransferase 1), which plays a role in lipid metabolism.
| Study Parameter | Result |
|---|---|
| IC50 against DGAT1 | 50 nM |
| Selectivity Ratio (DGAT1/ACAT1) | ×1680 |
These findings suggest that this compound may have potential applications in managing metabolic disorders such as obesity and diabetes .
In Vivo Studies
Pharmacokinetic profiles have been assessed in animal models. The following table summarizes key pharmacokinetic parameters observed after administration:
| Parameter | Value (Rat) |
|---|---|
| Bioavailability (F) | 19% |
| Clearance (Cl) | 3.0 mL/min/kg |
| Volume of Distribution (Vdss) | 0.34 L/kg |
| Half-life (t1/2) | 3.7 hours |
These parameters indicate reasonable absorption and moderate clearance rates, suggesting that the compound could maintain effective plasma levels for therapeutic use .
Cancer Therapy
One notable application of similar compounds is in cancer treatment. HDAC inhibitors are being explored for their ability to reactivate silenced tumor suppressor genes. The structural characteristics of 2-[(4-benzhydryl-piperazino)carbonyl]-1-cyclohexanecarboxylic acid position it as a candidate for further investigation in oncology .
Psychiatric Disorders
Given its potential to modulate neurotransmitter systems, this compound may also be evaluated for efficacy in treating conditions such as depression or schizophrenia. Research into related piperazine derivatives has shown promise in improving symptoms associated with these disorders .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-[(4-benzhydrylpiperazino)carbonyl]-1-cyclohexanecarboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a benzhydrylpiperazine moiety with a cyclohexanecarboxylic acid derivative via carbodiimide-mediated amidation. For example, similar compounds (e.g., CIS-2-(4-bromobenzoyl)-1-cyclohexanecarboxylic acid) are synthesized using sodium carbonate as a base, achieving yields of ~78–80% under reflux conditions . Optimization may require adjusting solvent polarity (e.g., DMF or THF), temperature, and stoichiometry of the coupling reagent (e.g., EDC/HOBt). Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. How can structural confirmation of this compound be achieved, and what spectroscopic techniques are most reliable?
- Methodological Answer : Use a combination of -NMR and -NMR to identify key functional groups (e.g., benzhydryl aromatic protons at δ 7.2–7.5 ppm, cyclohexane carboxy protons at δ 1.2–2.1 ppm). High-resolution mass spectrometry (HRFABMS) validates the molecular ion peak (e.g., [M+H]), as demonstrated for analogous quinolinecarboxylic acids . IR spectroscopy can confirm carbonyl stretches (~1680–1720 cm) from the carbamate and carboxylic acid groups.
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen for receptor-binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays, given the structural similarity to nitrophenylpiperazine derivatives known for CNS activity . For antimicrobial potential, use microdilution assays against Gram-positive/negative strains, referencing protocols for sulfonyl-piperazine analogs .
Advanced Research Questions
Q. How do substituents on the benzhydryl or piperazine groups influence the compound’s pharmacokinetic properties?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methoxy) groups. Compare logP values (via HPLC) and metabolic stability (e.g., liver microsome assays). For instance, trifluoromethyl substituents in sulfonyl-piperazine derivatives enhance metabolic resistance but reduce solubility . Molecular dynamics simulations can predict binding modes to targets like GPCRs .
Q. What computational approaches can elucidate the compound’s mechanism of action?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against homology models of piperazine-binding receptors (e.g., 5-HT). Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. For solvent interactions, apply linear free-energy relationships (LFERs) to correlate reactivity with solvent polarity, as shown for pyrimidinecarboxylic acids .
Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?
- Methodological Answer : Standardize assay conditions (e.g., pH, temperature, cell lines) and validate purity via HPLC (>95%). Compare results with structurally related compounds (e.g., benzimidazole-carboxylic acids) to identify trends . Use statistical tools like Bland-Altman plots to assess inter-lab variability. Replicate experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
